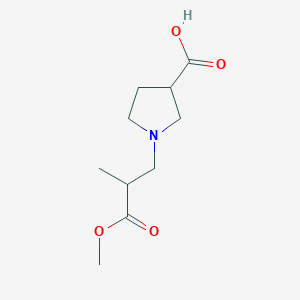
2-(4-Quinolyl)malondialdehyde sesquihydrate
Übersicht
Beschreibung
2-(4-Quinolyl)malondialdehyde sesquihydrate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Quinolyl)malondialdehyde sesquihydrate is represented by the formula C12H11NO3 . The InChI key for this compound is MSOVDGWTDZNQGX-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Sustainable Synthesis of Quinolines
The first application of 2-(4-Quinolyl)malondialdehyde sesquihydrate, or related compounds, is found in the synthesis of quinolines and pyrimidines. Matthias Mastalir et al. (2016) demonstrated an environmentally benign, sustainable, and practical synthesis of substituted quinolines using a manganese PNP pincer complex. This method is efficient, resulting in high yields and demonstrates significant atom efficiency through a sequence of dehydrogenation and condensation steps (Mastalir et al., 2016).
Chemical and Biological Evaluations
Further, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to 2-(4-Quinolyl)malondialdehyde sesquihydrate, has been reviewed by W. Hamama et al. (2018). This review covers the synthesis of quinoline ring systems and their synthetic applications, illustrating the biological evaluation of these compounds (Hamama et al., 2018).
Applications in Capillary Electrophoresis
Another notable application is the use of 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, a compound related to 2-(4-Quinolyl)malondialdehyde sesquihydrate, as a precolumn derivatization agent for amino sugars. J. Liu et al. (1991) reported its use in highly sensitive and selective detection methods for monosaccharides and acid-hydrolyzed polysaccharides through capillary electrophoresis with laser-induced fluorescence detection (Liu et al., 1991).
Synthesis of Quinoline Derivatives
Moreover, Shivani Naidoo and V. Jeena (2017) discussed the synthesis of 2,4-disubstituted quinoline derivatives via A3-Coupling, an innovative methodology that showcases the quinoline moiety's importance for its antimicrobial, anti-inflammatory, and anticonvulsant properties (Naidoo & Jeena, 2017).
DNA Interaction Studies
Additionally, the interaction of quinoline derivatives with DNA has been explored. Saswati et al. (2015) studied Cu(I/II) complexes of thiosemicarbazone derived from quinoline-2-carbaldehyde, focusing on their DNA-binding and -cleavage activity. This work emphasizes the potential biomedical applications of quinoline derivatives in targeting and modulating DNA structure and function (Saswati et al., 2015).
Safety and Hazards
The safety data sheet for 2-(4-Quinolyl)malondialdehyde sesquihydrate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
2-quinolin-4-ylpropanedial;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.H2O/c14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;/h1-9H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOUSIRLEDSZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661316 | |
| Record name | (Quinolin-4-yl)propanedial--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Quinolyl)malondialdehyde sesquihydrate | |
CAS RN |
386715-38-4 | |
| Record name | Propanedial, 2-(4-quinolinyl)-, hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Quinolin-4-yl)propanedial--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dihydroxy-2-(quinolin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500045.png)
![[2-(2,5-Difluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500046.png)


